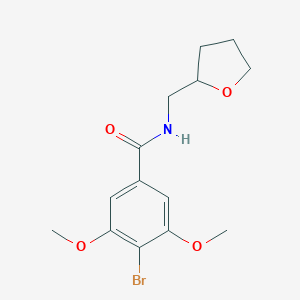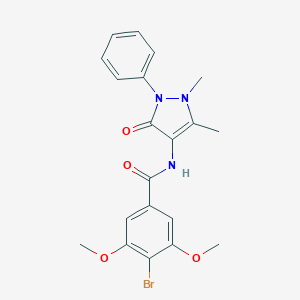
N-cycloheptyl-2,4-difluorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-2,4-difluorobenzenesulfonamide, also known as CF3DHBs, is a sulfonamide compound that has been studied extensively due to its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a valuable tool for studying various biological processes.
Mécanisme D'action
The mechanism of action of N-cycloheptyl-2,4-difluorobenzenesulfonamide involves the binding of the compound to the active site of the target protein. This binding can result in the inhibition of the protein's activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX, which can lead to the reduction of tumor growth in cancer cells. It has also been found to inhibit the activity of various enzymes, including cholinesterase and acetylcholinesterase, which are involved in the regulation of neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cycloheptyl-2,4-difluorobenzenesulfonamide is its high potency, which makes it a valuable tool for studying various biological processes. However, its high potency can also be a limitation, as it can lead to off-target effects and toxicity in vivo. Another limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which makes it difficult to determine the optimal dosage for in vivo experiments.
Orientations Futures
For the study of N-cycloheptyl-2,4-difluorobenzenesulfonamide include the development of more potent and selective inhibitors of carbonic anhydrase IX and the further study of its pharmacokinetics and pharmacodynamics.
Méthodes De Synthèse
The synthesis of N-cycloheptyl-2,4-difluorobenzenesulfonamide can be achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of cycloheptanone with sodium hydride to form cycloheptylcarbanion. This intermediate is then reacted with 2,4-difluorobenzenesulfonyl chloride to form this compound. The purity of the compound can be improved through various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
N-cycloheptyl-2,4-difluorobenzenesulfonamide has various scientific research applications, including the study of protein-protein interactions, enzyme activity, and drug discovery. It has been found to be a potent inhibitor of carbonic anhydrase IX, a protein that is overexpressed in various types of cancer cells. This compound has also been used to study the role of protein-protein interactions in the regulation of various biological processes, including gene expression and signal transduction.
Propriétés
Formule moléculaire |
C13H17F2NO2S |
|---|---|
Poids moléculaire |
289.34 g/mol |
Nom IUPAC |
N-cycloheptyl-2,4-difluorobenzenesulfonamide |
InChI |
InChI=1S/C13H17F2NO2S/c14-10-7-8-13(12(15)9-10)19(17,18)16-11-5-3-1-2-4-6-11/h7-9,11,16H,1-6H2 |
Clé InChI |
WOQAXWQXOQDRTQ-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
SMILES canonique |
C1CCCC(CC1)NS(=O)(=O)C2=C(C=C(C=C2)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-cyano-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B262985.png)
![2,4-difluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B262991.png)



![1-[(3-Methylphenyl)sulfonyl]-4-piperidinol](/img/structure/B262999.png)





